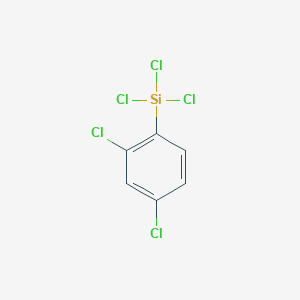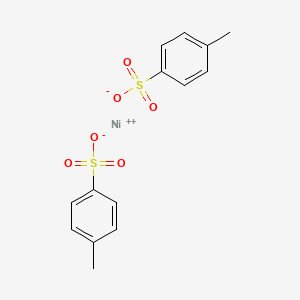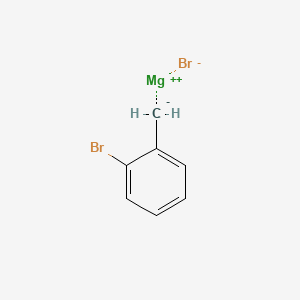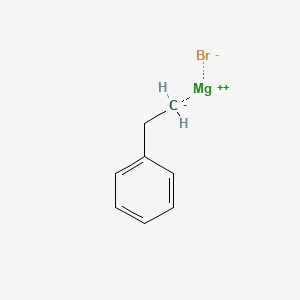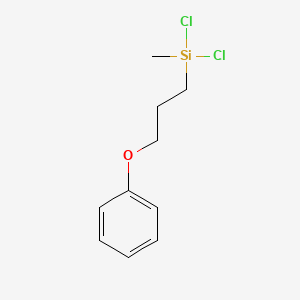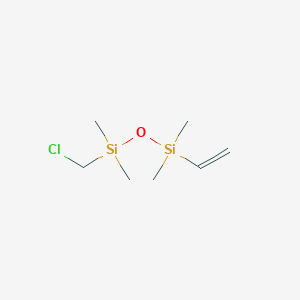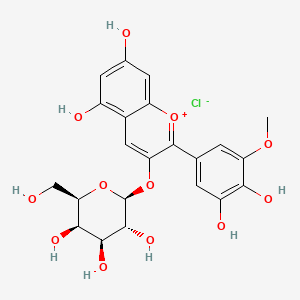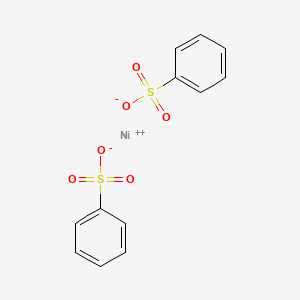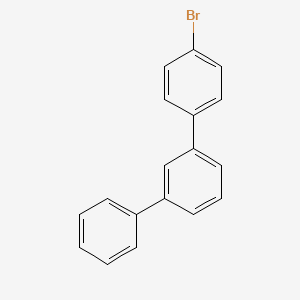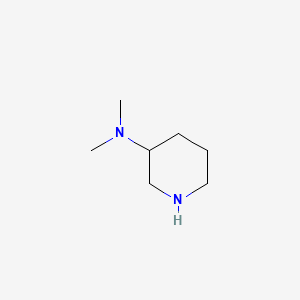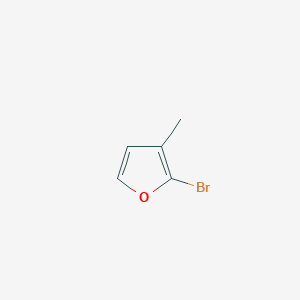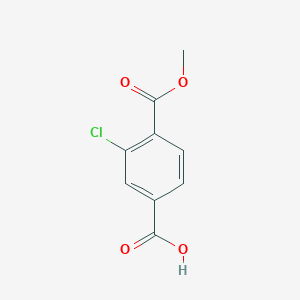
3-Chloro-4-(methoxycarbonyl)benzoic acid
Vue d'ensemble
Description
3-Chloro-4-(methoxycarbonyl)benzoic acid is a chemical compound with the CAS Number: 55737-77-4 and a molecular weight of 214.6 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of 3-Chloro-4-(methoxycarbonyl)benzoic acid can be represented by the InChI code: 1S/C9H7ClO4/c1-14-9(13)6-3-2-5(8(11)12)4-7(6)10/h2-4H,1H3,(H,11,12) .Physical And Chemical Properties Analysis
3-Chloro-4-(methoxycarbonyl)benzoic acid is a solid at room temperature . It has a molecular weight of 214.6 .Applications De Recherche Scientifique
1. Intermediate for SGLT2 Inhibitors Synthesis
3-Chloro-4-(methoxycarbonyl)benzoic acid is a key intermediate in the synthesis of a family of SGLT2 inhibitors, which are promising for diabetes therapy. An efficient process involving dimethyl terephthalate as the starting material has been developed for its synthesis, highlighting its industrial relevance in pharmaceutical manufacturing (Zhang et al., 2022).
2. Directed Lithiation in Organic Synthesis
This compound is involved in directed lithiation processes, a crucial step in organic synthesis. It demonstrates the compound's versatility in forming ortho-substituted products, showcasing its significance in the development of diverse organic compounds (Bennetau et al., 1995).
3. Luminescent Properties in Lanthanide Coordination Compounds
3-Chloro-4-(methoxycarbonyl)benzoic acid derivatives are used as ligands in lanthanide coordination compounds. They have a significant influence on the photophysical properties of these compounds, indicating potential applications in materials science and photoluminescence studies (Sivakumar et al., 2010).
4. Dopants in Polyaniline Synthesis
This compound serves as a dopant for polyaniline, a conducting polymer. Its role in altering the electrical and structural properties of polyaniline highlights its importance in the field of advanced polymer technologies and electronics (Amarnath & Palaniappan, 2005).
5. Photodecomposition Studies
Studies on the photodecomposition of chlorobenzoic acids, including 3-Chloro-4-(methoxycarbonyl)benzoic acid, are crucial for understanding environmental degradation processes. This research is significant in the context of environmental chemistry and pollutant degradation (Crosby & Leitis, 1969).
6. Hypervalent Iodine Reagents in Organic Synthesis
This compound has been utilized in the development of recyclable hypervalent iodine reagents for vicinal halomethoxylation of unsaturated compounds. Its involvement in such reactions underscores its utility in organic synthesis and chemical process development (Yusubov et al., 2004).
7. Role in Solid-Phase Synthesis of Cytotoxic Compounds
The compound is used in the solid-phase synthesis of cytotoxic derivatives, indicating its potential in pharmaceutical research, particularly in the development of anticancer agents (Kadrić et al., 2014).
8. Molecular Structure Studies
Research on the molecular structures of alkoxy-substituted benzoic acids, including 3-Chloro-4-(methoxycarbonyl)benzoic acid, provides insights into their crystalline architectures. This is crucial for understanding material properties and for applications in crystallography and materials science (Raffo et al., 2014).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302+H312+H332;H315;H319;H335, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled, and it may cause skin and eye irritation and respiratory irritation . Precautionary statements include P301+P312;P305+P351+P338, suggesting that if swallowed, one should call a poison center or doctor if feeling unwell, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Propriétés
IUPAC Name |
3-chloro-4-methoxycarbonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO4/c1-14-9(13)6-3-2-5(8(11)12)4-7(6)10/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWMWEIAAARWJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10559534 | |
| Record name | 3-Chloro-4-(methoxycarbonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10559534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(methoxycarbonyl)benzoic acid | |
CAS RN |
55737-77-4 | |
| Record name | 3-Chloro-4-(methoxycarbonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10559534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-4-(methoxycarbonyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Methylbenzo[d]oxazol-5-yl)methanol](/img/structure/B1590862.png)
